molecular formula C28H23N3O2S B11449620 2-{[7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}-1-phenylethanone

2-{[7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}-1-phenylethanone

Cat. No.: B11449620
M. Wt: 465.6 g/mol
InChI Key: OBSOLABBKOYYAP-UHFFFAOYSA-N
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Description

2-{[7-(4-ETHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-1-PHENYLETHAN-1-ONE is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with ethoxyphenyl, phenyl, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[7-(4-ETHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-1-PHENYLETHAN-1-ONE typically involves multiple steps. One common method includes the acylation of a pyrazolo[4,3-d]pyrimidin-7-one derivative with chloroacetyl chloride in the presence of anhydrous aluminum chloride . This intermediate is then condensed with various β-diketones or β-ketoesters to obtain the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[7-(4-ETHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-1-PHENYLETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenyl and phenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced pyrrolopyrimidine derivatives.

    Substitution: Formation of substituted pyrrolopyrimidine derivatives with various functional groups.

Scientific Research Applications

2-{[7-(4-ETHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-1-PHENYLETHAN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[7-(4-ETHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-1-PHENYLETHAN-1-ONE involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it may interact with other molecular targets involved in microbial growth, contributing to its antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[7-(4-ETHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-1-PHENYLETHAN-1-ONE stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. Its ability to inhibit CDKs and other molecular targets makes it a promising candidate for further research and development in various scientific fields.

Properties

Molecular Formula

C28H23N3O2S

Molecular Weight

465.6 g/mol

IUPAC Name

2-[7-(4-ethoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl-1-phenylethanone

InChI

InChI=1S/C28H23N3O2S/c1-2-33-23-15-13-22(14-16-23)31-17-24(20-9-5-3-6-10-20)26-27(31)29-19-30-28(26)34-18-25(32)21-11-7-4-8-12-21/h3-17,19H,2,18H2,1H3

InChI Key

OBSOLABBKOYYAP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=C(C3=C2N=CN=C3SCC(=O)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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